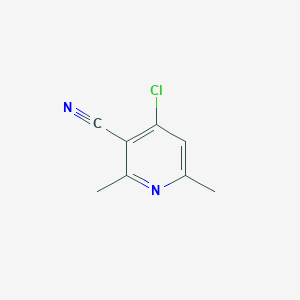

4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a 1H-pyrazol-1-yl group in the compound suggests that it may exhibit interesting biological properties, such as antiulcer activity, as seen in related compounds .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various strategies, including the reaction of different substituents on the pyrimidine ring. In the context of related compounds, the synthesis of 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine demonstrated potent inhibition of ulcers in rats, indicating that the method of synthesis can significantly impact the biological activity of the resulting compound . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic routes involving sulfonyl and piperazine groups could be employed.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can greatly influence their biological activity. For instance, the dihedral angles between the pyrimidine ring and the methoxyphenyl ring, as well as the orientation of other substituents like the quinoline ring system, can affect the compound's interactions with biological targets . The specific angles and conformations adopted by the piperazine ring and the substituents in the compound of interest would be critical to its function and potential therapeutic applications.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including addition-rearrangement reactions with sulfonyl isocyanates, as seen in related compounds . These reactions can lead to the formation of functionalized piperidones, which are valuable intermediates in the synthesis of pharmacologically active molecules. The presence of a sulfonyl group in the compound of interest suggests that it may also participate in similar reactions, potentially leading to a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their practical application in drug development. The presence of methoxy and sulfonyl groups can influence these properties by affecting the compound's polarity and intermolecular interactions. The specific properties of the compound would need to be determined experimentally to understand its behavior in biological systems and its suitability for pharmaceutical formulations.

Propriétés

IUPAC Name |

4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-15-12-16(4-5-17(15)28-2)29(26,27)24-10-8-23(9-11-24)18-13-19(21-14-20-18)25-7-3-6-22-25/h3-7,12-14H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJKHIXWUFJCAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)

![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)

![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)

![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)

![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)

![6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2518060.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2518061.png)

![3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2518067.png)

![ethyl 4-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2518068.png)

![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2518070.png)

![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)